3-Phenyl-2-isoxazoline-5-phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
58144-61-9 |
|---|---|
Molecular Formula |
C9H10NO4P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C9H10NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,11,12,13) |
InChI Key |
OZIWPUDGOVSJFV-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)P(=O)(O)O |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)P(=O)(O)O |
Related CAS |
125674-53-5 (di-ammonium salt) |
Synonyms |
(3-phenyl-2-isoxazoline-5-yl)phosphonic acid (3-phenyl-2-isoxazoline-5-yl)phosphonic acid, (+)-isomer (3-phenyl-2-isoxazoline-5-yl)phosphonic acid, (-)-isomer (3-phenyl-2-isoxazoline-5-yl)phosphonic acid, diammonia salt (3-phenyl-2-isoxazoline-5-yl)phosphonic acid, disodium salt (3-phenyl-2-isoxazoline-5-yl)phosphonic acid, potassium salt HAB 439 HAB-439 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 3 Phenyl 2 Isoxazoline 5 Phosphonic Acid Analogues
Mechanistic Investigations of 1,3-Dipolar Cycloaddition Reactions
The synthesis of the 2-isoxazoline ring, the core of the target compound, is predominantly achieved through a 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene. wikipedia.orgorganic-chemistry.org The reaction between benzonitrile (B105546) oxide (the precursor to the 3-phenyl group) and a vinylphosphonic acid derivative would lead to the formation of 3-phenyl-2-isoxazoline-5-phosphonic acid.
The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive investigation, with two primary proposed pathways: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. wikipedia.orgacs.org
The concerted mechanism, proposed by Rolf Huisgen, suggests that the reaction occurs in a single, continuous step through a cyclic, aromatic transition state. This [4π + 2π] cycloaddition is thermally allowed and stereospecific. wikipedia.orgorganic-chemistry.org For the reaction between a nitrile oxide and an alkene, this model is now generally accepted as the predominant pathway. wikipedia.org
However, computational studies on various 1,3-dipolar cycloadditions, including those involving nitrones (which are structurally related to nitrile oxides), have revealed that stepwise mechanisms can also occur. acs.org These stepwise pathways become more favorable when intermediates are stabilized, for instance, by the polarity of the solvent or by the electronic nature of the substituents on the reactants. acs.org For example, in the reaction of nitrones with isocyanates, a stepwise mechanism was found to be lower in energy than the concerted one in solvents of moderate polarity like chloroform. acs.org While the concerted pathway is dominant for most nitrile oxide cycloadditions, the possibility of a stepwise mechanism, particularly with highly polarized or sterically demanding substrates, cannot be entirely dismissed.
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in analyzing the transition states (TS) and energy profiles of 1,3-dipolar cycloadditions. These studies provide detailed insights into the reaction's feasibility and selectivity.
For the cycloaddition of benzonitrile N-oxide with β-phosphorylated nitroethenes, DFT calculations have shown that the reaction proceeds through a single transition state for each competitive reaction channel. mdpi.com The appearance of a transition state is confirmed by the presence of a single imaginary frequency in the Hessian matrix. mdpi.com The activation energies calculated for these reactions help in predicting the most likely product. For instance, in one study, the formation of the preferred product had a lower activation energy of 72.328 kJ/mol. nih.gov
Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that the located transition state correctly connects the reactants (or a pre-reaction molecular complex) to the desired cycloadduct. mdpi.com The geometry of the transition state reveals the degree of bond formation. In many nitrile oxide cycloadditions, the transition states are found to be "asynchronous," meaning that the formation of the two new single bonds (C-C and C-O) is not simultaneous. sciforum.net Wiberg bond indices calculated at the transition state often show that the C-C bond formation is more advanced than the C-O bond formation. sciforum.net
Table 1: Activation and Reaction Energy Data for a Representative 1,3-Dipolar Cycloaddition
This table presents hypothetical data based on typical findings in the literature for illustrative purposes.
| Parameter | Path A (Observed Product) | Path B (Alternative Product) |
|---|---|---|
| Activation Energy (ΔG‡) | 23 kcal/mol | 24 kcal/mol |
| Reaction Energy (ΔGr) | -35 kcal/mol | -32 kcal/mol |
| Transition State | TSA | TSB |
Data derived from computational studies on similar cycloadditions. mdpi.com
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for rationalizing the regioselectivity and reactivity in 1,3-dipolar cycloadditions. chesci.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. researchgate.net The smaller the energy gap between the interacting orbitals, the more favorable the reaction. nih.gov
These reactions are classified into three types based on the relative energies of the FMOs: chesci.comacs.org
Type I: The interaction is dominated by HOMOdipole – LUMOdipolarophile. This is common for electron-rich dipoles and electron-poor dipolarophiles.
Type II: Both HOMOdipole – LUMOdipolarophile and HOMOdipolarophile – LUMOdipole interactions are significant.
Type III: The interaction is dominated by HOMOdipolarophile – LUMOdipole. This occurs with electron-poor dipoles and electron-rich dipolarophiles.
In the case of the reaction between benzonitrile oxide and an alkene like a vinylphosphonate (B8674324), the regioselectivity is determined by the alignment of the orbitals that leads to the strongest interaction. The orbital coefficients on the reacting atoms are key; the new bonds are preferentially formed between the atoms with the largest coefficients in the interacting FMOs. mdpi.com For most nitrile oxide cycloadditions with alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkene (a Type III reaction), which correctly predicts the formation of 5-substituted isoxazolines. chesci.commdpi.com
Table 2: FMO Energy Levels and Regioselectivity
This table contains representative data to illustrate the application of FMO theory.
| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| Benzonitrile Oxide (Dipole) | -9.5 | -0.8 |
| Vinylphosphonate (Dipolarophile) | -10.5 | 1.5 |
| Energy Gap (LUMODipole - HOMODipolarophile) | 9.7 eV | |
| Energy Gap (HOMODipole - LUMODipolarophile) | 11.0 eV |
Data based on typical values found in computational studies. nih.govresearchgate.net
The smaller energy gap for the LUMOdipole-HOMOdipolarophile interaction suggests it is the controlling factor, leading to the observed regiochemistry.
Chemical Transformations of the 2-Isoxazoline Ring
The 2-isoxazoline ring is a versatile heterocyclic intermediate that can undergo various chemical transformations, making it a valuable synthon in organic chemistry. nih.govnih.gov
While the isoxazoline (B3343090) ring itself is relatively stable, it can be activated to undergo nucleophilic attack. clockss.org Activation can be achieved by N-alkylation or N-acylation, which forms a more electrophilic isoxazolinium salt. For instance, treatment of isoxazoles with triflic anhydride (B1165640) generates a highly electrophilic iminium salt intermediate. researchgate.net This activated intermediate can then react with nucleophiles.
A study demonstrated that N-triflyl-activated isoxazoles react with bis(trimethylsilyl)ketene acetals (a nucleophile) at the C3 position to afford novel isoxazoline derivatives. researchgate.net Similarly, treatment of 2-alkylisoxazolium salts with nucleophilic reagents like Grignard reagents or organolithium compounds results in addition to the C3 carbon, yielding 2-alkyl-4-isoxazolines. clockss.org These reactions highlight that nucleophilic addition typically occurs at the imine carbon (C3) of the activated isoxazoline ring.
The cleavage of the weak N-O bond is a characteristic and synthetically useful reaction of the 2-isoxazoline ring. nih.gov This cleavage can be induced by various methods, leading to a range of valuable acyclic products.
Reductive Cleavage: A common transformation is the reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation using reagents like Raney Nickel. nih.gov This reaction typically yields β-hydroxy ketones or γ-amino alcohols, depending on the subsequent workup and the nature of the substituents. nih.govacs.org For example, Raney nickel in the presence of AlCl₃ has been used to cleave the 2-isoxazoline ring to afford β-hydroxyketones. nih.gov
Rearrangements: Isoxazolines can undergo various rearrangement reactions. Quaternization of the nitrogen atom by treatment with methyl iodide can lead to isoxazolinium salts. clockss.org These salts are prone to ring-opening, which can proceed via two competing pathways: one leading to α,β-enones and the other to enamino derivatives. The outcome can be controlled by the electronic properties of the substituents and the reaction conditions. clockss.org Another documented rearrangement is the thermal conversion of 4-isoxazolines into 2-acylaziridines. clockss.org
Furthermore, ring-opening fluorination of isoxazoles (the aromatic counterpart) using electrophilic fluorinating agents has been shown to produce α-fluorocyanoketones, demonstrating a pathway where the heteroatom-heteroatom bond is cleaved to install new functionality. researchgate.net
Derivatization at the C-4 Position (e.g., Lithiation and Subsequent Reactions)
The functionalization of the this compound scaffold at the C-4 position presents a synthetic challenge due to the electronic nature of the isoxazoline ring. The acidity of the protons on the isoxazoline ring generally follows the order C-5 > C-3 > C-4, making direct deprotonation at the C-4 position the least favorable. Theoretical calculations on isoxazole (B147169) have indicated that C-4 deprotonation is energetically less favorable by approximately 0.30 eV compared to deprotonation at the C-5 position. nsf.gov This inherent lack of acidity at the C-4 proton makes typical lithiation strategies with strong bases challenging, as deprotonation is more likely to occur at the more acidic C-5 position, which is further activated by the phosphonic acid group, or potentially at the C-3 position.
Research on related isoxazole systems has primarily focused on functionalization at the C-3 and C-5 positions. For instance, lateral metalation and electrophilic quenching have been successfully employed for the functionalization of the C-3 position of isoxazolo[3,4-d]pyridazinones. nih.gov This suggests that while direct C-4 lithiation is difficult, functionalization of the isoxazoline ring through metalation is a viable strategy, albeit at other positions.
Alternative strategies for achieving C-4 substitution on the isoxazoline ring often involve cycloaddition reactions where the desired substituent is already present on the alkene precursor. The synthesis of 4-substituted isoxazolines can be achieved through various methods, including the intramolecular cyclization of propargylic N-hydroxylamines and [3+2] cycloaddition reactions of oxaziridines with alkynes. organic-chemistry.org These methods, however, build the ring with the C-4 substituent in place rather than derivatizing a pre-formed ring.
While direct C-4 lithiation of this compound has not been extensively reported, the exploration of directed metalation groups or the use of more complex organometallic reagents could potentially overcome the inherent low reactivity of the C-4 position. Further research is required to develop efficient and selective methods for the derivatization at this site.
Reactivity and Chemical Transformations of the Phosphonic Acid Group
The phosphonic acid moiety is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound analogues.
Interconversion Between Phosphonic Acid, Esters, and Salts
Phosphonic acids can be readily converted into their corresponding esters and salts, which can alter the compound's solubility, and chemical reactivity.
Esterification: The esterification of phosphonic acids can be more complex than that of carboxylic acids, as it can yield both mono- and diesters. jst.go.jp Several methods have been developed for the selective synthesis of phosphonate (B1237965) esters. A straightforward approach involves the use of orthoesters, where temperature can be used to control the formation of either mono- or diesters. nih.gov Other common methods include the reaction with alcohols in the presence of reagents like thionyl chloride or the use of the Mitsunobu reaction. organic-chemistry.org The McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis, is a mild and effective method for preparing phosphonic acids from their dialkyl esters.
Below is an interactive table summarizing various methods for the esterification of phosphonic acids:
| Method | Reagents | Product(s) | Key Features | Citations |
| Orthoester Method | Trialkyl orthoacetate | Mono- or Diesters | Temperature-dependent selectivity. nih.gov | nih.govjst.go.jp |
| Thionyl Chloride | Alcohol, SOCl₂ | Diesters | A common and effective method. | organic-chemistry.org |
| Mitsunobu Reaction | Alcohol, DEAD/DIAD, PPh₃ | Diesters | Mild conditions, suitable for a range of alcohols. | organic-chemistry.org |
| McKenna Reaction (for de-esterification) | 1. TMSBr 2. MeOH | Phosphonic Acid | Mild deprotection of dialkyl phosphonates. | |
| Diazomethane | CH₂N₂ | Methyl Esters | Highly efficient but uses a hazardous reagent. | |
| Dicyclohexylcarbodiimide (DCC) | Alcohol, DCC | Mono- and Diesters | Carbodiimide-mediated esterification. | jst.go.jp |
Salt Formation: As diprotic acids, phosphonic acids can be deprotonated with bases to form phosphonate salts. acs.org The reaction with one equivalent of a base like sodium hydroxide (B78521) yields the monosodium phosphonate, while the addition of a second equivalent produces the disodium (B8443419) phosphonate. acs.org These salt forms often exhibit increased water solubility compared to the free acid.
Role of the Phosphonic Acid Moiety in Directed Reactions
The phosphonic acid group can act as a directing group in various chemical reactions, primarily through its ability to coordinate with metal centers. This property is extensively utilized in the construction of metal-organic frameworks (MOFs) and for the functionalization of surfaces. acs.org
In the context of directed reactions, the phosphonic acid moiety can chelate to a metal catalyst, bringing the catalytic center in proximity to other reactive sites on the 3-phenyl-2-isoxazoline (B12896755) ring system. This can facilitate intramolecular reactions or direct intermolecular reactions to a specific position. For example, in directed ortho-metalation (DoM), a functional group capable of coordinating to an organolithium reagent directs deprotonation to the adjacent ortho position. wikipedia.org While typically applied to aromatic rings, a similar principle could be envisioned where the phosphonic acid group, after conversion to a suitable derivative, directs metalation to a specific position on the isoxazoline or phenyl ring.
Furthermore, the phosphonic acid group is an excellent anchor for grafting molecules onto metal oxide surfaces. This allows for the creation of functionalized materials where the orientation of the this compound molecules is controlled by the interaction of the phosphonic acid with the surface.
Influence of the Phenyl Substituent on Ring Reactivity and Selectivity
Electronic Effects: The phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the nature and position of any substituents on the phenyl ring itself. These electronic effects are transmitted through the π-system and can affect the reactivity of the isoxazoline ring. For instance, an electron-withdrawing substituent on the phenyl ring would decrease the electron density of the isoxazoline ring, potentially making it more susceptible to nucleophilic attack. Conversely, an electron-donating substituent would increase the electron density, which could enhance its reactivity towards electrophiles. These substituent effects can be correlated with Hammett substituent parameters.
Steric Effects: The phenyl group is sterically bulky, which can hinder the approach of reagents to certain positions on the isoxazoline ring. This steric hindrance can play a crucial role in determining the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the C-4 position, the phenyl group at C-3 may sterically shield one face of the isoxazoline ring, directing an incoming reagent to the opposite face. The conformational preference of the phenyl group relative to the isoxazoline ring will also influence the steric environment around the molecule.
The interplay of these electronic and steric effects of the phenyl substituent is critical in controlling the outcome of chemical transformations on the this compound core, and understanding these effects is key to the rational design of synthetic routes to its derivatives.
Advanced Spectroscopic and Structural Elucidation of 2 Isoxazoline 5 Phosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds in solution. omicsonline.org For complex heterocyclic systems like 3-Phenyl-2-isoxazoline-5-phosphonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish connectivity and spatial relationships within the molecule. ipb.pt
The structural backbone of this compound can be systematically pieced together using a suite of NMR experiments. omicsonline.orgweebly.com
1D NMR (¹H, ¹³C, and ³¹P): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. For this compound, one would expect to see signals for the aromatic protons of the phenyl group, the two diastereotopic protons at the C4 position, and the proton at the C5 position. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments (CH, CH₂, CH₃, and quaternary carbons). A key diagnostic signal is the ³¹P NMR spectrum, which would show a characteristic resonance for the phosphonic acid group, with its chemical shift being sensitive to pH. researchgate.net
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.comsdsu.edu For the isoxazoline (B3343090) ring, COSY would show correlations between the C5 proton and the two C4 protons, and between the two C4 protons themselves, confirming their neighborly relationship. researchgate.net
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹J-coupling). youtube.comyoutube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as C4, C5, and the carbons of the phenyl ring.
A summary of expected NMR data is presented below.
| Technique | Expected Correlations / Signals for this compound | Information Gained |
| ¹H NMR | Signals for aromatic, C4-H₂, and C5-H protons. | Basic proton environment and count. |
| ¹³C NMR | Signals for aromatic carbons, C3, C4, and C5. | Carbon skeleton framework. |
| ³¹P NMR | Single resonance for the P(O)(OH)₂ group. | Confirmation of the phosphonate (B1237965) functional group. researchgate.net |
| COSY | C5-H ↔ C4-Hₐ, C5-H ↔ C4-Hₑ, C4-Hₐ ↔ C4-Hₑ. | Connectivity within the isoxazoline ring's aliphatic portion. researchgate.net |
| HSQC | C5-H to C5, C4-H₂ to C4, Phenyl-H to Phenyl-C. | Direct H-C attachments. nih.gov |
| HMBC | C5-H to C3/C4, Phenyl-H to C3. | Confirms regiochemistry of substituents on the isoxazoline ring. science.gov |
The C5 carbon of this compound is a stereocenter. When this compound is synthesized, it may form as a mixture of enantiomers. If another stereocenter is present or introduced, diastereomers can be formed. NMR is a powerful technique for analyzing diastereomeric mixtures.
Diastereomers are chemically distinct and, in a standard achiral solvent, will generally have non-equivalent NMR spectra. The protons and carbons at and near the stereocenters will exhibit different chemical shifts and coupling constants. For a mixture of diastereomers of a 2-isoxazoline-5-phosphonate, one could expect to see separate signals in the ¹H and ³¹P NMR spectra for each diastereomer. researchgate.netnih.gov
The diastereomeric excess (d.e.) can be determined directly by integrating the distinct signals corresponding to each diastereomer in the ¹H or, often more clearly, the ³¹P NMR spectrum. researchgate.net The ratio of the integrals gives the ratio of the diastereomers in the mixture.
To determine the enantiomeric excess (e.e.) of a chiral compound like this compound, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used. nih.govsemanticscholar.org For example, reacting the phosphonic acid with a single enantiomer of a chiral alcohol would convert the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers can then be distinguished by NMR, and the integration of their unique signals allows for the calculation of the original enantiomeric excess. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be employed.
The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further validating the molecular formula.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint that helps to confirm the structure. The phosphonate group is known to be a labile entity in CID, often resulting in a characteristic neutral loss. nih.gov
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 244.0 | Molecular ion (protonated) |
| [M-H]⁻ | 242.0 | Molecular ion (deprotonated) |
| [M-H₂O-H]⁻ | 224.0 | Loss of water from the phosphonic acid |
| [M-H₃PO₃-H]⁻ | 160.0 | Loss of phosphorous acid, a common pathway for phosphonates nih.gov |
| [C₆H₅CN+H]⁺ | 104.1 | Fragment corresponding to protonated benzonitrile (B105546) |
| [C₈H₈NO]⁺ | 134.1 | Fragment from cleavage of the isoxazoline ring |
Note: The m/z values are nominal and would be determined with high precision in an actual experiment.
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. acs.org For this compound, the IR spectrum would provide clear evidence for its key structural features. researchgate.net The phosphonic acid group itself gives rise to several characteristic absorptions. nih.govnist.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P-OH | O-H stretch (H-bonded) | 2500-2700 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| C=N (Isoxazoline) | C=N stretch | ~1600-1620 |
| Aromatic C=C | C=C stretch | ~1450-1580 |
| P=O | P=O stretch | ~1200-1260 nist.gov |
| P-O | P-O stretch | ~950-1050 nih.gov |
The presence of these characteristic bands, particularly the broad P-OH absorption and the strong P=O stretch, would strongly support the proposed structure. researchgate.net
X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure
While NMR and MS provide powerful tools for determining connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govchem-soc.si
To perform this analysis, a suitable single crystal of the compound must be grown. If a single enantiomer of this compound can be crystallized, X-ray diffraction analysis using anomalous dispersion, often with copper radiation, can determine its absolute stereochemistry (i.e., whether the C5 stereocenter is R or S). nih.govresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. nih.govnih.gov In cases where obtaining a crystal of a single enantiomer is difficult, forming a co-crystal with a known chiral molecule or creating a diastereomeric salt with a chiral base can facilitate crystallization and allow for the assignment of absolute configuration. core.ac.uk The resulting crystal structure serves as the ultimate proof of the molecular architecture.
Computational and Theoretical Chemistry Studies of 3 Phenyl 2 Isoxazoline 5 Phosphonic Acid
Density Functional Theory (DFT) Calculations for Mechanistic Understanding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly effective for understanding reaction mechanisms, including the formation of the isoxazoline (B3343090) ring system.
The synthesis of substituted isoxazolines, often achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkene, can result in different regio- and stereoisomers. DFT calculations are instrumental in predicting and explaining the observed selectivity of these reactions.
For the synthesis of the 3-phenyl-2-isoxazoline (B12896755) core, a key reaction is the cycloaddition of benzonitrile (B105546) oxide with an appropriate alkene dipolarophile containing a phosphonic acid group. DFT can model the potential pathways for this reaction. For example, in related electrochemical syntheses of isoxazolines, DFT calculations at the M06-2X/Def2TZVP level have been used to investigate the formation of different isomers. nih.gov Computational models show that steric hindrance in the transition state can dictate the final product. nih.gov A significant steric clash between the phenyl group on the oxime and substituents on the alkene can favor one regioisomer over another by distorting the geometry of the disfavored transition state. nih.gov This distortion reduces stabilizing orbital interactions, thereby increasing the energy barrier for that pathway. nih.gov
Studies on similar cycloadditions to form isoxazoline rings have demonstrated excellent diastereoselectivity, a phenomenon that can be rationalized through DFT calculations of the transition states. researchgate.net By comparing the calculated activation energies for the formation of different stereoisomers, researchers can predict the major product of a reaction.
| Reaction Pathway | Isomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | 3,5-disubstituted (Regioisomer 1) | 15.2 | Favored |
| Pathway B | 3,4-disubstituted (Regioisomer 2) | 19.8 | Disfavored |
| Pathway C | (5R)-Stereoisomer | 16.5 | Disfavored |
| Pathway D | (5S)-Stereoisomer | 15.9 | Favored |
DFT is a powerful tool for elucidating the precise pathway a reaction follows. For isoxazoline synthesis, two primary mechanisms are often considered: a concerted [3+2] cycloaddition or a stepwise, radical-mediated process. nih.gov Computational modeling can differentiate between these possibilities by locating the transition states for each proposed mechanism and calculating their corresponding energy barriers.
For instance, computational studies on the electrochemical synthesis of isoxazolines have supported a stepwise radical mechanism over a closed-shell [3+2] pathway by demonstrating lower activation energies for the radical route. nih.gov The process involves the generation of a hydroxyimoyl radical, its addition to the Michael acceptor to form the C-C bond, and a subsequent 5-exo-tet cyclization. nih.gov In other systems, particularly thermal 1,3-dipolar cycloadditions, the concerted pathway is often favored, and DFT calculations (e.g., at the B3LYP/6-31G* level) can model the synchronous bond-forming process in the transition state. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a flexible molecule like 3-phenyl-2-isoxazoline-5-phosphonic acid, MD simulations are crucial for exploring its conformational landscape.
Conformational analysis of the isoxazoline ring reveals that it typically adopts a non-planar, puckered conformation, often described as an envelope shape. kuleuven.be MD simulations can sample the various possible puckered conformations and the transitions between them, providing a detailed understanding of the molecule's flexibility. This is particularly important for understanding how the molecule might interact with biological targets, as its shape and dynamics influence its binding affinity. While specific MD studies on this compound are not prevalent, the methodology has been applied to similar heterocyclic compounds to analyze binding modes in protein active sites. nih.gov Such simulations would model the molecule in an aqueous environment to understand how solvent interactions affect its conformational preferences and the orientation of its phenyl and phosphonic acid functional groups.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or computational properties with its chemical reactivity. While no specific QSRR studies for this compound have been reported, the principles can be readily applied.
A QSRR study for this compound and its derivatives would involve:
Synthesizing a series of related compounds with variations in the phenyl ring or other positions.
Measuring an experimental parameter for reactivity, such as the rate constant for a specific reaction.
Calculating a set of molecular descriptors for each compound using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological.
Using statistical methods to derive a mathematical equation linking the descriptors to the observed reactivity.
This approach has been used for related heterocyclic systems, such as isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, to develop Quantitative Structure-Activity Relationship (QSAR) models for their biological activities. grafiati.com
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Computational methods provide detailed information about orbital energies, charge distribution, and other electronic properties.
A key aspect of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. kuleuven.be DFT calculations, for example at the B3LYP/6-311G(d,p) level, have been used to determine the HOMO-LUMO gap for related isoxazoline structures. kuleuven.be
Furthermore, Natural Bond Order (NBO) analysis can be employed to investigate charge distribution and orbital interactions. nih.gov This can reveal, for instance, the stabilization energy gained from the interaction between a radical and a π-system during a stepwise reaction, providing a quantitative measure of the electronic factors that control the reaction mechanism. nih.gov
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. kuleuven.be | ~4.9 kuleuven.be |
Future Directions and Emerging Research Avenues for 3 Phenyl 2 Isoxazoline 5 Phosphonic Acid Research
Development of Novel Asymmetric Synthetic Methodologies for Enantioenriched Derivatives
The presence of a stereocenter at the C5 position of the isoxazoline (B3343090) ring makes the development of asymmetric synthetic routes to access enantioenriched derivatives of 3-Phenyl-2-isoxazoline-5-phosphonic acid a critical research focus. Enantiomerically pure compounds are often essential for applications in catalysis and materials science where specific stereochemistry dictates function.
Future research will likely concentrate on catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.govnih.gov The reaction between a nitrile oxide (generated from benzaldoxime) and a vinylphosphonate (B8674324) ester is the key step in forming the isoxazoline-phosphonate core. The use of chiral Lewis acid catalysts, such as those based on copper, zinc, or rare-earth metals, complexed with chiral ligands, could induce high levels of enantioselectivity. nih.govnih.gov The development of novel chiral ligands, including those derived from isoxazolines themselves or other privileged scaffolds like bis(oxazolines) and pyridine-oxazolines, will be instrumental. nyu.edunih.gov
Another promising approach is the use of organocatalysis, which avoids the use of metals and aligns with green chemistry principles. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be explored to catalyze the cycloaddition reaction. Furthermore, the development of methods for the kinetic resolution of racemic this compound or its precursors could provide an alternative route to the desired enantiopure compounds.
Exploration of Catalytic Applications Beyond Traditional Organic Synthesis (non-biological)
The structural features of this compound suggest its potential as a novel chiral ligand or catalyst in various non-biological asymmetric transformations. The isoxazoline moiety is a well-established coordinating group in chiral ligands for a wide range of metal-catalyzed reactions. nih.govacs.org The phosphonic acid group can also act as a coordinating site or be functionalized to introduce other catalytic moieties.
Future research could explore the use of metal complexes of enantioenriched this compound derivatives in reactions such as:
Asymmetric Allylic Alkylations: Where the chiral ligand can control the stereochemical outcome of the C-C bond formation. acs.org
Asymmetric Friedel-Crafts Reactions: Catalyzing the enantioselective addition of arenes to electrophiles. nih.gov
Asymmetric Cyclopropanations: The use of chiral copper or rhodium complexes with isoxazoline-based ligands has shown promise in this area. nyu.edu
Moreover, the phosphonic acid group could be utilized to anchor the catalyst to a solid support, facilitating catalyst recovery and recycling, a key aspect of sustainable chemistry. The development of heterogeneous catalysts based on this scaffold is a compelling research direction.
Investigation into Advanced Materials Science Applications
The dual functionality of this compound makes it a promising candidate for various applications in materials science.
Precursors for Polymers: The isoxazoline ring can be opened under certain conditions to reveal a β-hydroxy ketone, which can serve as a monomer for polymerization. The phenyl and phosphonate (B1237965) groups would then be incorporated as pendant groups, imparting specific properties to the resulting polymer. Future research could investigate the synthesis of novel polyesters or polyamides with tailored thermal, optical, or mechanical properties.
Surface Modification Agents: Phosphonic acids are known to bind strongly to a variety of metal oxide surfaces, including indium tin oxide (ITO), aluminum oxide, and zinc oxide. acs.orgethz.chmdpi.comnih.gov This property can be exploited to modify the surface properties of these materials. By assembling a self-assembled monolayer (SAM) of this compound on a surface, its chemical and physical characteristics can be tuned. For instance, the phenyl group could enhance hydrophobicity, while the chiral isoxazoline could introduce a chiral surface for enantioselective separations or sensing applications. Research in this area would involve studying the formation and characterization of these SAMs and exploring their impact on surface energy, work function, and corrosion resistance. acs.orgnih.gov
| Potential Application | Relevant Functional Group | Investigated Properties |
| Polymer Precursor | Isoxazoline Ring (openable) | Thermal Stability, Optical Properties, Mechanical Strength |
| Surface Modification | Phosphonic Acid | Surface Energy, Work Function, Corrosion Resistance, Chirality Transfer |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation will be crucial. Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.orgrsc.org
Future research will focus on developing a continuous flow process for the synthesis of this compound. This would likely involve the in-situ generation of the nitrile oxide from benzaldoxime (B1666162) in one module, followed by its immediate reaction with a vinylphosphonate ester in a subsequent module. rsc.org The optimization of reaction parameters such as temperature, residence time, and stoichiometry can be rapidly achieved using automated systems. This approach would not only enable scalable synthesis but also allow for the on-demand production of the target compound and its derivatives.
Continued Development of Sustainable and Eco-Friendly Synthetic Routes for Phosphonate-Containing Heterocycles
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods.
This includes:
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. frontiersin.org
Catalyst-Free Reactions: Developing reaction conditions that proceed efficiently without the need for metal catalysts or other additives. frontiersin.org
Energy-Efficient Methods: Utilizing alternative energy sources such as microwave irradiation or sonication to accelerate reaction rates and reduce energy consumption. mdpi.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through efficient cycloaddition reactions. mdpi.com
For instance, the 1,3-dipolar cycloaddition to form the isoxazoline ring is an inherently atom-economical reaction. mdpi.com Combining this with the use of a recyclable catalyst and a green solvent would represent a significant step towards a truly sustainable synthesis of this class of compounds. The development of electrochemical methods for the synthesis of isoxazolines also presents a promising green alternative. nih.gov
| Sustainability Aspect | Research Focus |
| Solvents | Replacement of volatile organic compounds with water or bio-based alternatives. frontiersin.org |
| Catalysis | Development of catalyst-free reactions or use of recyclable catalysts. frontiersin.org |
| Energy | Application of microwave or ultrasound technologies. mdpi.com |
| Atom Economy | Optimization of cycloaddition reactions. mdpi.com |
| Alternative Methods | Exploration of electrochemical synthesis. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Phenyl-2-isoxazoline-5-phosphonic acid in laboratory settings?
- Methodological Answer: The compound is typically synthesized via cycloaddition reactions. For example, a modified approach involves refluxing phenylhydrazine derivatives with phosphonic acid precursors under acidic conditions. Post-reaction, purification is achieved through recrystallization (e.g., ethanol as a solvent) and validated via thin-layer chromatography (TLC) using toluene-ethyl acetate-water (8.7:1.2:1.1) as the solvent system .
- Key Parameters:
| Reaction Step | Conditions | Yield Optimization |
|---|---|---|
| Cycloaddition | Reflux, 6-8 hrs | Adjust molar ratios of reactants |
| Purification | Recrystallization (ethanol) | Monitor solvent polarity |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/³¹P NMR : Confirm the presence of the isoxazoline ring (δ 3.5–4.5 ppm for protons adjacent to phosphorus) and phosphonic acid group (δ 10–15 ppm for ³¹P).
- FT-IR : Identify P=O stretching vibrations (~1200 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]⁺) with theoretical values.
Advanced Research Questions
Q. What experimental strategies address low yields in the synthesis of this compound?
- Methodological Answer:
- Design of Experiments (DOE): Systematically vary catalysts (e.g., Lewis acids), temperature (80–120°C), and reaction time (4–12 hrs).
- In Situ Monitoring: Use HPLC to track intermediate formation and optimize reaction termination points.
- Byproduct Analysis: Identify side products (e.g., hydrolyzed intermediates) via LC-MS and adjust pH or solvent polarity to suppress competing pathways .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–80°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and DSC.
- Comparative Studies: Replicate conflicting experiments under standardized conditions (e.g., NIST-recommended protocols) to isolate variables like impurities or hydration states .
- Data Table :
| Condition | Degradation Rate (%/week) | Primary Degradant |
|---|---|---|
| 40°C, dry | 0.5 | None detected |
| 60°C, 75% RH | 3.2 | Hydrolyzed phosphonate |
Q. What advanced techniques validate the compound’s reactivity in catalytic applications?
- Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with substrates (e.g., alcohols or amines).
- Computational Modeling: Employ DFT calculations to predict active sites and compare with experimental outcomes (e.g., Hammett plots for substituent effects).
- Synchrotron XRD : Resolve crystal structures to confirm coordination modes with metal catalysts .
Key Considerations
- Data Reliability: Prioritize NIST or peer-reviewed journal data over commercial databases .
- Safety Protocols: Handle phosphonic acid derivatives under inert atmospheres due to hygroscopicity and corrosivity .
- Ethical Reporting: Disclose all synthetic conditions (e.g., solvent purity, catalyst batches) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(This is a representative scheme based on established chemical principles.)